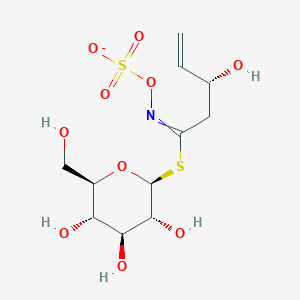
(R)-2-Hydroxy-3-butenyl glucosinolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Progoitrin(1-) is a xi-progoitrin(1-) that is the conjugate base of progoitrin. It is a conjugate base of a progoitrin.
Wissenschaftliche Forschungsanwendungen
Plant-Herbivore Interactions
Research on Brassica oleracea populations reveals significant differences in glucosinolate levels, including high levels of 3-butenyl glucosinolate and low levels of 2-hydroxy-3-butenyl glucosinolate in specific populations. These variations are attributed to genetic differences and environmental factors affecting plant-herbivore interactions (Mithen, Raybould, & Giamoustaris, 1995).
Biological Activities and Herbivory Resistance
2-Hydroxybut-3-enyl glucosinolate, closely related to 2-hydroxy-3-butenyl glucosinolate, demonstrates various biological activities, including resistance against generalist herbivory. Its biosynthesis involves specific enzymes that convert 3-butenyl glucosinolate into 2-hydroxybut-3-enyl glucosinolate (Hansen et al., 2008).
Metabolic Studies in Brassica Napus
A study on Brassica napus cultivars reveals insights into the metabolism of glucosinolates, including the inefficiency of desulpho-3-butenyl-glucosinolate as a precursor to 2-hydroxy-3-butenylglucosinolate, suggesting a metabolic block in certain cultivars (Josefsson, 1971).
Genetics and Biochemical Activity
The biochemistry and genetics of glucosinolates, including 2-hydroxy-3-butenyl glucosinolate, are significant in various Brassicaceae species. These glucosinolates are integral to the plant's response to environmental stresses and herbivory (Mithen, 2001).
Occurrence in Nature
Research on Stanleya pinnata and other species has identified 2-hydroxy-3-butenyl-glucosinolate as a major constituent. Its occurrence and levels are influenced by environmental factors such as selenium concentration (Bertelsen, Gissel-nielsen, Ki˦r, & Skrydstrup, 1988).
Concentration Variability in Plants
Studies on Brassica napus demonstrate variability in glucosinolate profiles, including 2-hydroxy-3-butenyl glucosinolate, across different developmental stages and plant tissues. This variability affects the plant's interaction with pests and diseases (Fieldsend & Milford, 1994).
Isolation and Identification
Methods have been developed to isolate and identify glucosinolates, including 2-hydroxy-3-butenyl glucosinolate, from various plant species. These methods are crucial for studying the compound's role in plant biology and ecology (Olsen & Sørensen, 1979).
Role in Animal Nutrition
Glucosinolates, including 3-butenyl and 2-hydroxy-3-butenyl glucosinolate, are significant in animal nutrition, particularly in feeds derived from Brassica species. Their content and composition influence animal health and production (Tripathi & Mishra, 2007).
Separation Techniques
Advanced separation techniques have been employed to isolate 2-hydroxy-3-butenyl glucosinolate from rapeseed residues, highlighting its potential for further biochemical and pharmacological studies (Du et al., 2008).
Eigenschaften
Produktname |
(R)-2-Hydroxy-3-butenyl glucosinolate |
|---|---|
Molekularformel |
C11H18NO10S2- |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
[[(3R)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/p-1/t5-,6+,8+,9-,10+,11-/m0/s1 |
InChI-Schlüssel |
MYHSVHWQEVDFQT-ILPXZUKPSA-M |
Isomerische SMILES |
C=C[C@@H](CC(=NOS(=O)(=O)[O-])S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |
Kanonische SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



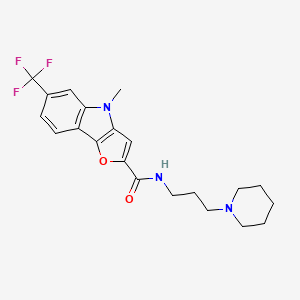
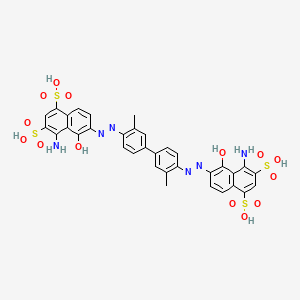
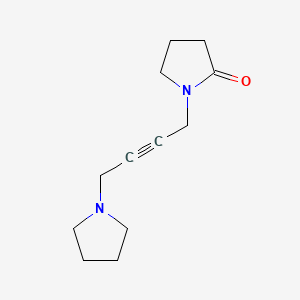

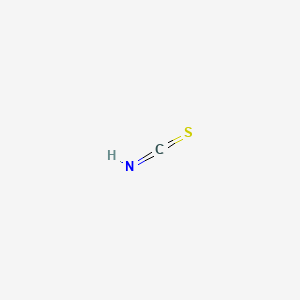
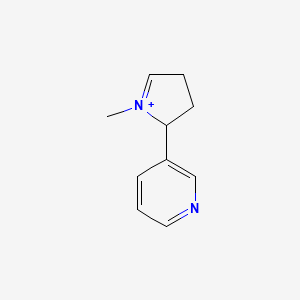

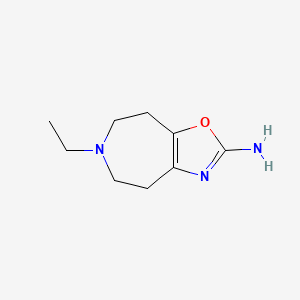

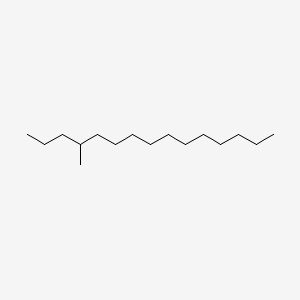

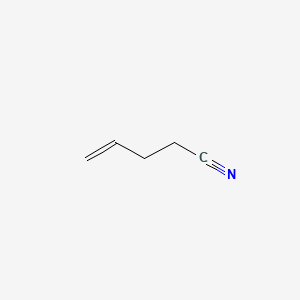

![8-Chloro-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1194746.png)